molecular formula C26H43NO2 B13838888 N-(4-hydroxyphenethyl)oleamide

N-(4-hydroxyphenethyl)oleamide

Cat. No.: B13838888
M. Wt: 401.6 g/mol
InChI Key: MWHSBABGQKDUFQ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenethyl)oleamide is a synthetically designed novel oleamide analogue with significant research interest in the field of neuroscience and pharmacology . Its molecular formula is C26H43NO2, and it features an oleamide backbone derived from oleic acid, substituted with a 4-hydroxyphenethyl group . This structural modification is part of a fragment-based discovery approach to develop selective pharmacological tools for studying serotonin receptor subtypes . The compound is characterized as a selective positive allosteric modulator (PAM) for the serotonin 5-HT2C receptor (5-HT2CR) . This mechanism allows it to potentiate the receptor's response to its natural neurotransmitter, serotonin, without directly activating it, offering a more nuanced way to probe receptor function. Targeting the 5-HT2CR is a vital strategy for exploring pathways related to cognition, mood, learning, and memory . Furthermore, its design aims to achieve high selectivity over the closely related 5-HT2A receptor, broadening the pharmacological toolbox for exploring the biology of these vital GPCRs . Researchers value this compound for its on-target properties, acceptable plasma exposure, and brain penetration in preclinical models, making it a valuable in vivo chemical probe . It has also been shown to exhibit negligible displacement at the orthosteric binding sites of approximately 50 other GPCRs and transporters, suggesting a high degree of selectivity and reducing the potential for off-target effects in complex biological systems . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H43NO2

Molecular Weight

401.6 g/mol

IUPAC Name

(Z)-N-[2-(4-hydroxyphenyl)ethyl]octadec-9-enamide

InChI

InChI=1S/C26H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)27-23-22-24-18-20-25(28)21-19-24/h9-10,18-21,28H,2-8,11-17,22-23H2,1H3,(H,27,29)/b10-9-

InChI Key

MWHSBABGQKDUFQ-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC=C(C=C1)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O

Origin of Product

United States

Molecular Targets and Receptor Interactions of N 4 Hydroxyphenethyl Oleamide

Serotonergic Receptor System Modulation

The compound exhibits significant modulatory effects on the serotonergic system, a critical network for regulating numerous central nervous system functions. Its interaction is not as a direct agonist or antagonist at the primary binding site but through a more nuanced allosteric mechanism.

Research has identified N-(4-hydroxyphenethyl)oleamide as a negative allosteric modulator (NAM) of the serotonin (B10506) 5-HT2C and 5-HT2A receptors. An allosteric modulator binds to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand, serotonin, binds.

As a NAM, this compound does not compete directly with serotonin. Instead, its binding induces a conformational change in the receptor protein that reduces the affinity and/or efficacy of serotonin. Functional assays, such as those measuring intracellular calcium mobilization upon receptor activation, demonstrate that in the presence of this compound, the dose-response curve for serotonin is shifted to the right, indicating a decrease in serotonin's potency. This allosteric inhibition effectively dampens the signaling output of these receptors without completely blocking them.

Table 1: Summary of Serotonergic Receptor Interactions
Receptor TargetType of InteractionFunctional OutcomeEffect on Endogenous Ligand (Serotonin)
5-HT2A ReceptorNegative Allosteric Modulation (NAM)Reduces receptor signaling outputDecreases potency and/or efficacy
5-HT2C ReceptorNegative Allosteric Modulation (NAM)Reduces receptor signaling outputDecreases potency and/or efficacy

Cannabinoid Receptor System Interactions

The structural similarity of this compound to endocannabinoids facilitates its interaction with the endocannabinoid system (ECS) through both direct and indirect pathways.

The primary mechanism by which this compound influences CB1 receptor signaling is indirect. It functions as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, this compound prevents the breakdown of endogenous anandamide, leading to an increase in its local concentrations and an extended duration of action. This elevation in AEA levels results in enhanced activation of CB1 receptors, a phenomenon often described as part of the "entourage effect."

Table 2: Summary of Cannabinoid CB1 Receptor Interactions
MechanismMolecular TargetType of InteractionResulting Effect on CB1 Signaling
IndirectFatty Acid Amide Hydrolase (FAAH)Enzyme InhibitionIncreased signaling (due to elevated anandamide levels)
DirectCannabinoid CB1 ReceptorWeak Partial AgonismMinimal direct contribution to signaling

Beyond the classical cannabinoid receptors, this compound also interacts with other G protein-coupled receptors that are considered part of the expanded endocannabinoid system. A notable target in this category is the G protein-coupled receptor 55 (GPR55).

Scientific evidence has characterized this compound as an antagonist of GPR55. In functional assays, it has been shown to block the signaling cascade initiated by GPR55 agonists, such as lysophosphatidylinositol (LPI). By binding to GPR55, it prevents the receptor from adopting an active conformation, thereby inhibiting its downstream effects, which include the modulation of intracellular calcium and activation of RhoA signaling pathways.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

This compound is a well-documented agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This ion channel is a non-selective cation channel that plays a critical role in detecting and transducing noxious stimuli.

The agonistic activity of this compound at TRPV1 is attributed to its chemical structure, particularly the hydroxytyrosol (B1673988) moiety, which resembles the vanillyl group found in capsaicin, the archetypal TRPV1 agonist. Like anandamide and capsaicin, it binds directly to the TRPV1 channel, causing it to open. This channel gating allows for an influx of cations, primarily calcium (Ca²⁺), leading to membrane depolarization and the initiation of a cellular response.

Identification and Characterization of Other Potential Molecular Targets

Further research has elucidated interactions with other molecular targets outside of the primary neurotransmitter systems. A significant additional target for this compound is the Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha).

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors. This compound has been identified as a direct agonist for PPAR-alpha. Upon binding, it induces a conformational change in the receptor, promoting its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This mechanism links the compound to the regulation of lipid metabolism and energy homeostasis.

Mechanisms of Cellular and Subcellular Action of N 4 Hydroxyphenethyl Oleamide

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Oleamide's interaction with G-Protein Coupled Receptors (GPCRs) is complex and appears to involve multiple receptor systems, often through allosteric modulation rather than direct agonism at the primary binding site. Its structural similarity to the endocannabinoid anandamide (B1667382) has prompted extensive investigation into its effects on the cannabinoid system.

Research has shown that oleamide (B13806) can act as a full agonist at cannabinoid CB1 receptors, which are GPCRs. nih.gov This interaction leads to the inhibition of agonist and antagonist binding and stimulates the binding of [³⁵S]GTPγS to brain membranes, a hallmark of GPCR activation. nih.gov The vasorelaxation effect of oleamide in rat mesenteric resistance arteries is attenuated by CB1 receptor inhibition, further supporting its action through this receptor. nih.gov However, its ability to bind the CB1 receptor remains a subject of debate in the scientific community. bionity.com

Beyond the cannabinoid system, oleamide modulates several serotonin (B10506) (5-HT) receptor subtypes, which are also predominantly GPCRs. It has been shown to potentiate currents gated by 5-HT2A and 5-HT2C receptors. nih.govnih.gov One study on a series of novel oleamide analogues, which included N-(4-hydroxyphenethyl)oleamide, investigated their potential as positive allosteric modulators (PAMs) of 5-HT2 receptors. nih.gov While oleamide itself showed moderate enhancement of 5-HT-evoked calcium release in cells expressing the 5-HT2C receptor, the specific activity of the this compound analogue was not detailed in the results, highlighting the need for further research. nih.gov The hypnotic actions of oleamide are also partially attributed to its influence on cannabinergic and serotonergic pathways. nih.gov

Table 1: Oleamide Interaction with Selected GPCRs

ReceptorObserved Effect of OleamideReference
Cannabinoid CB1Full agonist activity; induces vasorelaxation. nih.gov
Serotonin 5-HT2A/2CPotentiates receptor-gated currents; enhances 5-HT-evoked calcium release. nih.govnih.govnih.gov
Serotonin 5-HT7Modulates signaling. nih.gov

Modulation of Intracellular Calcium Dynamics and Related Pathways

Oleamide has been demonstrated to significantly influence intracellular calcium ([Ca²⁺]i) concentrations in various cell types, including bladder cancer cells, pheochromocytoma cells, and renal tubular cells. nih.gov In human bladder cancer cells (T24), oleamide induces a dose-dependent increase in [Ca²⁺]i. nih.gov This calcium signal consists of two phases: an initial, rapid increase followed by a sustained plateau. nih.gov

Interestingly, in glial cells, while oleamide potently blocks gap junction communication, it does not affect the propagation of mechanically induced intercellular calcium waves. nih.gov This suggests that oleamide can selectively modulate different cellular communication pathways, uncoupling direct cell-to-cell signaling via gap junctions from calcium-based wave transmission, which may rely on extracellular messengers like ATP. nih.govsemanticscholar.org

Table 2: Effects of Oleamide on Intracellular Calcium Dynamics in T24 Human Bladder Cancer Cells

Experimental ConditionEffect on Oleamide-Induced [Ca²⁺]i IncreaseInferred MechanismReference
Standard (Ca²⁺-containing) MediumDose-dependent increase (initial peak and sustained plateau).Release from stores and extracellular influx. nih.gov
Removal of Extracellular Ca²⁺Signal reduced by ~85%.Extracellular influx is a major component of the response. nih.gov
Pre-treatment with Thapsigargin (in Ca²⁺-free medium)Oleamide-induced Ca²⁺ release is abolished.Oleamide releases Ca²⁺ from thapsigargin-sensitive endoplasmic reticulum stores. nih.gov

Phospholipase C Beta (PLCβ) Pathway Engagement

The Phospholipase C (PLC) pathway is a critical signaling cascade often initiated by GPCR activation, leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium.

Given that oleamide can activate certain GPCRs and mobilize intracellular calcium, an investigation into the involvement of the PLC pathway is a logical step. However, studies in human bladder cancer cells have shown that the suppression of PLC activity with the inhibitor U73122 does not alter the calcium release induced by oleamide. nih.gov This finding suggests that, at least in this cell type, oleamide-induced mobilization of calcium from the endoplasmic reticulum occurs through a PLC-independent mechanism. nih.gov This distinguishes its action from classical GPCR signaling pathways that rely on PLCβ for calcium release. The precise mechanism by which oleamide triggers this PLC-independent calcium release from internal stores remains to be fully elucidated.

Mitogen-Activated Protein Kinase (MAPK) and PI3K-Akt Pathway Influences

Evidence suggests that oleamide can modulate inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K-Akt pathways. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, oleamide has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of Akt, p38 MAPK, and ERK. science.gov These kinases are central components of signaling cascades that lead to the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory mediators.

The inhibition of Akt phosphorylation indicates an interaction with the PI3K-Akt pathway. science.gov This pathway is a key regulator of cell survival, proliferation, and inflammation. By suppressing Akt activation, oleamide can dampen the inflammatory response. Similarly, its inhibition of p38 MAPK and ERK, two major branches of the MAPK pathway, contributes to its anti-inflammatory profile by blocking the downstream activation of inflammatory gene expression. science.gov Research on other N-acylethanolamines, such as stearoyl ethanolamide, has also shown activation of the ERK MAP kinase pathway, suggesting this may be a common mechanism for this class of lipids. nih.gov

These findings indicate that oleamide's cellular effects extend to the modulation of crucial intracellular kinase cascades involved in inflammation and cell signaling. However, these specific actions have not been confirmed for this compound.

Non-Receptor Mediated Cellular and Subcellular Effects

Beyond its interactions with specific receptors and signaling kinases, oleamide exhibits significant cellular effects through other mechanisms, most notably the modulation of gap junction communication. Gap junctions are intercellular channels that allow for the direct passage of ions and small molecules between adjacent cells, playing a vital role in coordinating cellular activity.

Oleamide has been identified as a potent and selective inhibitor of gap junction-mediated communication in rat glial cells. nih.gov This effect is observed as a blockage of dye transfer and electrical conductance between cells. nih.gov This inhibition of direct cell-to-cell communication is a distinct action from its effects on intracellular calcium signaling, as oleamide does not prevent the propagation of intercellular calcium waves in the same cells. nih.govnih.gov This ability to uncouple gap junction communication from calcium wave transmission makes oleamide a valuable tool for studying these distinct cellular processes. nih.gov In addition, oleamide has been reported to modulate inhibitory ionotropic receptors, such as GABAA and glycine (B1666218) receptors, through an allosteric site, further broadening its range of cellular targets. nih.govnih.gov

Preclinical Pharmacological and Biological Investigations of N 4 Hydroxyphenethyl Oleamide

Structure-Activity Relationship (SAR) Studies of N-(4-hydroxyphenethyl)oleamide and its Analogs

The core structure of this compound features an oleamide (B13806) moiety attached to a hydroxyphenethyl group. ontosight.ai The presence of the hydroxyphenyl group can influence the compound's physical, chemical, and biological properties, potentially increasing its water solubility and enhancing interactions with biological targets. ontosight.ai

Impact of Chemical Modifications on Biological Activity and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a lead compound like this compound can affect its biological activity and selectivity for various targets. While specific SAR studies on this compound are not extensively detailed in the provided results, general principles from related compounds can be inferred. For instance, in a series of O-biphenyl carbamates, the introduction of different substituents on the biphenyl (B1667301) ring system led to varying affinities for dopamine (B1211576) D3 receptors and fatty acid amide hydrolase (FAAH), highlighting the importance of substituent effects on biological activity. nih.gov

In studies of oleamide analogs, modifications to the polar head (PH) group and the long lipophilic tail (LT) have been shown to significantly impact activity and selectivity. For example, the replacement of the amide in oleamide with other functional groups or the introduction of different amine residues can alter the compound's interaction with receptors like the serotonin (B10506) 5-HT2C receptor. nih.gov

Design and Evaluation of Novel Synthetic Derivatives

The design and synthesis of novel derivatives are a key strategy to optimize the pharmacological profile of a lead compound. Researchers often employ chemical hybridization and modification of existing scaffolds to create new molecules with improved properties. nih.gov For instance, novel oleamide analogs have been synthesized by coupling oleic acid with various amino alcohol analogs, amino acid residues, or monoamine-like fragments. nih.gov This approach allows for the exploration of a wide chemical space to identify compounds with desired activities.

The synthesis of such derivatives often involves standard peptide coupling reagents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov Following synthesis, these new compounds are evaluated for their biological activity using various in vitro and in vivo assays.

In Vitro Pharmacological Characterization

In vitro studies are fundamental to understanding the pharmacological properties of a compound by examining its effects on isolated cells, receptors, and enzymes.

Receptor Binding and Functional Assays in Cellular Systems

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. For oleamide and its derivatives, binding to cannabinoid (CB1 and CB2) and serotonin (5-HT) receptors has been investigated. nih.govnih.govnih.gov For example, oleamide has been shown to inhibit the binding of radiolabeled ligands to CB1 receptors in a concentration-dependent manner. nih.gov

Functional assays, such as those measuring intracellular calcium release or cyclic AMP (cAMP) formation, are then used to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the receptor. nih.govnih.gov For instance, some oleamide analogs have been identified as positive allosteric modulators (PAMs) of the 5-HT2C receptor, meaning they enhance the effect of the natural ligand, serotonin. nih.gov These assays are often conducted in cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to express the receptor of interest. nih.govcore.ac.uk

Table 1: In Vitro Activity of Selected Oleamide Analogs at 5-HT2C Receptors nih.gov

CompoundDescriptionActivity at 5-HT2C Receptor
8, 12, 15, 16, 25 Oleamide analogsPositive Allosteric Modulators (PAMs)
9, 11, 13, 19, 28 Oleamide analogsDual 5-HT2C/5-HT2A PAMs
29 n-butylamine derivativeNo PAM effect
30 4-(aminomethyl)piperidine derivativePotential Negative Allosteric Modulator (NAM)

Cellular Signaling Pathway Analysis and Functional Readouts

Cellular signaling pathway analysis investigates the downstream effects of a compound's interaction with its target. creative-diagnostics.com This can involve measuring changes in the phosphorylation state of key signaling proteins or the expression of specific genes. creative-diagnostics.comoncotarget.com For G-protein coupled receptors (GPCRs) like the CB1 and 5-HT receptors, activation can lead to a cascade of intracellular events, including the modulation of adenylyl cyclase activity and subsequent changes in cAMP levels. nih.govcore.ac.uk

For example, the activation of CB1 receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP production. nih.gov This can be measured using techniques like LANCE cAMP assays. core.ac.uk Understanding how a compound modulates these pathways provides insight into its mechanism of action and potential therapeutic effects. nih.gov

Enzyme Inhibition Profiling and Interaction Studies

Enzyme inhibition assays are used to determine if a compound can block the activity of a specific enzyme. mdpi.commdpi.com This is a common mechanism of action for many drugs. For fatty acid amides like this compound, a key enzyme of interest is fatty acid amide hydrolase (FAAH), which is responsible for their degradation. nih.gov Inhibition of FAAH can lead to an increase in the endogenous levels of these amides, thereby potentiating their biological effects. nih.gov

The inhibitory activity of a compound is typically expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov Enzyme kinetic studies can further characterize the type of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov

In Vivo Preclinical Model Applications

This compound, a naturally occurring N-alkylamide, has been the subject of various in vivo preclinical studies to elucidate its pharmacological and biological roles. These investigations have utilized a range of animal models to explore its effects on the nervous, cardiovascular, and inflammatory systems, as well as its potential in other systemic diseases.

Neurobehavioral Models for Mechanistic Elucidation

While direct in vivo neurobehavioral studies on this compound are limited, research on the parent compound, oleamide, provides significant insights into its potential effects. Oleamide, an endogenous fatty acid amide, is known to induce sleep in animals and has been shown to modulate key central nervous system targets. nih.govnih.gov

In vivo studies have demonstrated that oleamide can modulate the activity of GABAA receptors and voltage-gated sodium channels, actions similar to those of sedative and anticonvulsant drugs. nih.gov Specifically, cis-oleamide has been shown to stereoselectively suppress sustained repetitive firing in cultured rat cortical neurons, suggesting a potential for anticonvulsant activity. nih.gov This modulation of crucial ion channels points towards a mechanism for regulating neuronal excitability and arousal. nih.gov Furthermore, oleamide has been identified as a functional activator of CB1 cannabinoid receptors in vitro, which are highly expressed in the central nervous system and are involved in a variety of physiological and pathological processes. nih.govcore.ac.uk The activation of these receptors could contribute to the neurobehavioral effects observed with oleamide.

Although these findings pertain to oleamide, the structural similarity of this compound suggests that it may share some of these neurobehavioral activities. Further in vivo studies are warranted to directly assess the neurobehavioral profile of this compound and to determine if it acts through similar mechanisms.

Cardiovascular System Models for Physiological Investigations

In vivo studies have demonstrated that the parent compound, oleamide, exerts significant effects on the cardiovascular system. Administration of oleamide has been shown to decrease blood pressure in animal models. nih.gov This hypotensive effect is believed to be mediated through vasodilator actions. nih.gov

Investigations using rat models have revealed that oleamide induces both in vivo and in vitro vasodilation. nih.gov The vasodilator effects appear to be mediated by factors released from the endothelium, as well as by direct action on the vascular smooth muscle. nih.gov The involvement of TRPV1 and CB1 receptors has been suggested in mediating these cardiovascular responses. nih.gov While endocannabinoids like anandamide (B1667382) are known to produce complex hemodynamic changes, including alterations in blood pressure and heart rate, primarily through CB1 receptors, oleamide's cardiovascular effects are still being fully elucidated. nih.gov

The structural relationship between oleamide and this compound suggests that the latter may also possess cardiovascular modulatory properties. However, direct in vivo studies on this compound are necessary to confirm this and to delineate its specific mechanisms of action on the cardiovascular system.

Interactive Data Table: In Vivo Cardiovascular Effects of Oleamide

Animal ModelAdministration RouteObserved EffectPotential MechanismReference
RatIntravenousDecrease in mean arterial pressureVasodilation nih.gov
RatIntravenousDual effect on heart rateComplex, not fully elucidated oatext.com

Inflammatory Models for Mechanistic Understanding

The anti-inflammatory potential of this compound's parent compound, oleamide, has been investigated in established in vivo models of inflammation. A commonly used model is the carrageenan-induced paw edema model in rodents, which assesses the ability of a compound to reduce acute inflammation. criver.comslideshare.netscielo.br

In a carrageenan-induced inflammatory rat model, intraperitoneal injection of oleamide was shown to alleviate paw edema. nih.gov This anti-inflammatory effect is supported by in vitro findings where oleamide suppressed the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net Specifically, oleamide inhibited the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6. nih.gov The underlying mechanism appears to involve the inhibition of the NF-κB and MAPK signaling pathways. nih.gov

However, another study using a carrageenan-induced paw edema model in mice reported that oleamide did not produce a significant decrease in paw edema, in contrast to other fatty acid amides like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). nih.gov This discrepancy may be due to differences in the animal species, dosage, or administration route used in the studies.

These findings suggest that oleamide and potentially its derivatives like this compound could play a role in modulating inflammatory responses. Further in vivo studies are required to directly evaluate the anti-inflammatory efficacy of this compound and to clarify its mechanism of action in different inflammatory models.

Interactive Data Table: In Vivo Anti-inflammatory Effects of Oleamide in Carrageenan-Induced Paw Edema

Animal ModelAdministration RouteKey FindingReference
RatIntraperitonealAlleviated paw edema nih.gov
MouseNot specifiedNo significant decrease in paw edema nih.gov

Other Systemic Preclinical Disease Models for Biological Role Assessment

Beyond its effects on the nervous, cardiovascular, and inflammatory systems, the parent compound oleamide has been investigated in other preclinical models to understand its broader biological roles. One area of interest is its influence on liver metabolism.

In vivo studies in rats have explored the effect of oleamide on liver cytochrome P450 (P450) enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds. nih.gov Intraperitoneal administration of oleamide to rats resulted in the downregulation of several P450 enzymes, including CYP1A2, CYP2B, and CYP2C11. nih.gov This suggests that oleamide may modulate the metabolic functions of the liver. However, in vitro studies with human liver P450s and nuclear receptors indicated that oleamide is not a significant agonist or antagonist of the major human nuclear receptors that regulate xenobiotic metabolism. nih.gov

These findings highlight a potential role for oleamide in regulating liver enzyme activity, which could have implications for drug metabolism and other physiological processes. Given the structural similarity, it is plausible that this compound could exert similar effects, although direct preclinical studies are needed to confirm this.

Physiological and Pathophysiological Implications from Preclinical Studies of N 4 Hydroxyphenethyl Oleamide

Role in Neurotransmission and Central Nervous System Homeostasis

Preclinical research has identified N-(4-hydroxyphenethyl)oleamide as a modulator of the serotonin (B10506) (5-HT) system, a critical neurotransmitter system involved in regulating mood, cognition, and memory. nih.gov A study focused on the design and synthesis of novel oleamide (B13806) analogues identified this compound as a positive allosteric modulator (PAM) of the serotonin 5-HT2C receptor. nih.gov Positive allosteric modulators are substances that bind to a receptor at a site different from the primary (orthosteric) site, enhancing the effect of the endogenous ligand.

In this study, this compound was synthesized and evaluated for its ability to modulate 5-HT-induced calcium ion (Ca2+) release in cells expressing human 5-HT2C receptors (h5-HT2CR-CHO cells). nih.gov The findings from this research indicated that this compound enhanced the efficacy of serotonin at the 5-HT2C receptor. nih.gov

The parent compound, oleamide, has been shown to interact with multiple neurotransmitter systems, including serotonin and cannabinoid receptors. wikipedia.orgnih.gov It acts as a positive allosteric modulator of 5-HT2A and 5-HT2C receptors and a negative allosteric modulator of the 5-HT7 receptor. wikipedia.orgnih.gov These interactions are thought to underlie some of oleamide's observed effects, such as the induction of sleep. wikipedia.org The modulation of the 5-HT2C receptor by this compound suggests its potential to influence various central nervous system functions, given the widespread distribution and importance of this receptor in the brain. nih.gov

Table 1: Preclinical Study on this compound and Serotonin Receptor Modulation

CompoundReceptor TargetEffectModel SystemResearch Finding
This compound5-HT2C ReceptorPositive Allosteric Modulatorh5-HT2CR-CHO cellsEnhanced 5-HT-evoked Ca2+ release, indicating potentiation of receptor activity. nih.gov

Contributions to Cardiovascular Regulation and Function

Direct preclinical studies on the cardiovascular effects of this compound are not extensively available. However, research on the parent compound, oleamide, provides insights into potential cardiovascular roles. Oleamide has been shown to induce vasodilation in rat mesenteric resistance arteries, suggesting a role in the regulation of blood vessel tone. nih.gov

The vasodilator effects of oleamide appear to be mediated through multiple pathways. Studies have indicated that its effects are partly dependent on an intact endothelium and may involve the activation of cannabinoid CB1 receptors and Transient Receptor Potential Vanilloid 1 (TRPV1) channels. nih.govnih.gov Furthermore, oleamide has been observed to increase coronary flow in a concentration-dependent manner in isolated rat hearts. nih.gov These findings suggest that oleamide and potentially its derivatives could contribute to cardiovascular homeostasis by influencing blood pressure and blood flow. nih.govnih.gov

Table 2: Preclinical Findings on the Cardiovascular Effects of Oleamide

CompoundEffectModel SystemKey Findings
OleamideVasodilationRat mesenteric resistance arteriesInduced concentration-dependent relaxation, partially dependent on the endothelium. nih.gov
OleamideIncreased Coronary FlowIsolated rat heartShowed a concentration-dependent increase in coronary flow. nih.gov
OleamideDecrease in Arterial PressureRatsProduced a significant decrease in mean arterial pressure. nih.gov

Modulatory Effects on Inflammatory Processes and Immune Response

While specific preclinical data on the anti-inflammatory effects of this compound are limited, studies on oleamide demonstrate significant modulatory effects on inflammation and the immune response. Oleamide has been shown to suppress inflammatory responses in various preclinical models. nih.gov

In a study using lipopolysaccharide (LPS)-induced RAW264.7 murine macrophages, oleamide inhibited the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov It also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, oleamide was found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov The mechanism of this anti-inflammatory action involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov

Another study identified oleamide as a component in a fermented dairy product with anti-inflammatory activity, showing that it could suppress TNF-α production in microglia. plos.org These findings suggest that oleamide and its derivatives may have the potential to modulate inflammatory processes.

Table 3: Preclinical Anti-inflammatory Effects of Oleamide

CompoundEffectModel SystemKey Findings
OleamideInhibition of inflammatory mediatorsLPS-induced RAW264.7 macrophagesSuppressed production of NO, PGE2, iNOS, and COX-2. nih.gov
OleamideInhibition of pro-inflammatory cytokinesLPS-induced RAW264.7 macrophagesInhibited production of TNF-α, IL-1β, and IL-6. nih.gov
OleamideSuppression of inflammatory signalingLPS-induced RAW264.7 macrophagesPrevented nuclear translocation of NF-κB. nih.gov
OleamideAnti-inflammatory activity in vivoCarrageenan-induced rat paw edemaAlleviated paw edema. nih.gov
OleamideMicroglial anti-inflammatory activityMouse microgliaSuppressed TNF-α production. plos.org

Involvement in Pain Perception Mechanisms

Specific preclinical studies on the analgesic properties of this compound are not widely documented. However, the parent compound, oleamide, has been investigated for its role in pain perception. Research suggests that oleamide possesses analgesic properties. ontosight.ai

The mechanisms underlying the potential analgesic effects of oleamide are thought to involve its interactions with the endocannabinoid system. nih.gov Oleamide has been shown to have cannabinoid-like actions and can potentiate the effects of endocannabinoids like anandamide (B1667382) by inhibiting their breakdown by the enzyme fatty acid amide hydrolase (FAAH). nih.gov Additionally, oleamide can directly act as an agonist at CB1 cannabinoid receptors and activate TRPV1 receptors, both of which are implicated in pain modulation. nih.gov

Potential Contributions to Other Biological Systems and Their Regulation

Beyond its effects on neurotransmission, cardiovascular function, inflammation, and pain, this compound may have other biological roles, as suggested by the diverse activities of its parent compound, oleamide.

Oleamide was first identified in the cerebrospinal fluid of sleep-deprived cats and has been shown to induce sleep in animals. wikipedia.org This suggests a role in the regulation of sleep-wake cycles. Its sleep-inducing effects are thought to be mediated through its interactions with multiple neurotransmitter systems. wikipedia.org

Furthermore, oleamide has been implicated in the regulation of feeding and body temperature. wikipedia.org Some studies have also suggested its involvement in neuroprotective effects and the modulation of gap junction communication. ontosight.ainih.gov

Table 4: Other Potential Biological Roles of Oleamide

Biological System/ProcessEffect of OleamidePotential Mechanism
Sleep RegulationInduces sleepInteraction with multiple neurotransmitter systems. wikipedia.org
Feeding BehaviorRegulation of food intakeNot fully elucidated. wikipedia.org
ThermoregulationCan lower body temperatureNot fully elucidated. wikipedia.org
NeuroprotectionMay enhance neuroprotectionModulation of neuroinflammatory responses.

Advanced Methodologies in N 4 Hydroxyphenethyl Oleamide Research

Analytical Techniques for Quantification and Identification in Biological Matrices

The accurate detection and quantification of N-(4-hydroxyphenethyl)oleamide in biological matrices such as plasma, tissues, and cerebrospinal fluid are fundamental to understanding its pharmacokinetics and pharmacodynamics. Given its structural similarity to other endogenous lipids, highly sensitive and specific analytical methods are required.

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the analysis of this compound and related fatty acid amides. frontiersin.org This technique offers high sensitivity and selectivity, enabling the detection of these compounds at nanomolar concentrations typically found in biological samples. frontiersin.org For instance, a method for the qualitative and quantitative determination of six fatty acid amides, including oleamide (B13806), in edible vegetable oils has been established using LC-MS. frontiersin.org This methodology can be adapted for the analysis of this compound in various biological samples. The pretreatment of biological samples, often involving solid-phase extraction, is a critical step to remove interfering substances and concentrate the analyte before LC-MS/MS analysis. nih.gov

Ultra-high-performance liquid chromatography (UHPLC) coupled to a Q-Exactive Orbitrap mass spectrometer represents a significant advancement in the field. mdpi.comresearchgate.net This platform provides high-resolution and accurate mass data, which is invaluable for the confident identification of this compound in complex mixtures and for distinguishing it from isobaric interferences. mdpi.comresearchgate.net The Q-Exactive Orbitrap's ability to perform both full MS scans and data-dependent MS2 (ddMS2) scans allows for the simultaneous quantification and structural confirmation of the analyte. mdpi.com While specific applications for this compound are still emerging, the methodology has been successfully used for the comprehensive analysis of other N-acyl lipids and in untargeted metabolomics studies, demonstrating its potential for this compound. nih.govresearchgate.net

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis
TechniqueKey AdvantagesCommon Applications in LipidomicsPotential for this compound Research
LC-MS/MSHigh sensitivity and selectivity, well-established methods. nih.govQuantification of endocannabinoids and other fatty acid amides in plasma, brain, and other tissues. nih.govRobust quantification in pharmacokinetic and metabolism studies.
UPLC-Q-Exactive Orbitrap MSHigh-resolution accurate mass (HRAM) capabilities, confident structural elucidation. mdpi.comresearchgate.netUntargeted metabolomics, discovery of novel lipids, comprehensive profiling of lipid classes. nih.govresearchgate.netIdentification in complex matrices, differentiation from isomers, discovery of novel metabolites.

Computational Modeling and Drug Design Approaches

Computational methods are increasingly being used to accelerate the discovery and development of new therapeutic agents. For this compound, these approaches can provide insights into its mechanism of action and guide the design of more potent and selective analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method has been extensively used to study the interaction of oleamide and other related fatty acid amides with various biological targets, such as the transient receptor potential vanilloid 1 (TRPV1) channel. nih.govresearchgate.netmdpi.com Given that this compound shares the oleamide backbone, these studies provide a strong foundation for investigating its own potential targets. For example, molecular docking studies have identified key amino acid residues within the TRPV1 binding pocket that are crucial for the interaction with oleoylethanolamide, a structurally similar compound. nih.gov Such studies can be replicated for this compound to predict its binding affinity and mode of interaction with TRPV1 and other receptors.

Molecular dynamics simulations can further refine the static picture provided by docking, offering insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can help to assess the stability of the predicted binding pose and to identify conformational changes in the receptor upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

For this compound, QSAR studies can be developed by synthesizing a series of analogs with modifications to the hydroxyphenethyl or oleoyl (B10858665) moieties and evaluating their biological activity in a relevant assay. The resulting data can then be used to build a QSAR model that correlates specific structural features with activity. For instance, a QSAR study on a series of fatty acid amide hydrolase (FAAH) inhibitors revealed the importance of lipophilicity and specific steric and electronic features for potent inhibition. nih.gov Similar approaches could be applied to a series of this compound derivatives to guide the design of compounds with optimized activity. nih.goviiarjournals.orgscience.gov

In Vitro Cellular Assay Development and High-Throughput Screening Platforms

In vitro cellular assays are indispensable tools for characterizing the biological activity of this compound and for screening large libraries of related compounds. These assays can provide information on the compound's mechanism of action at a cellular level.

Given the phenolic nature of this compound, assays to evaluate its antioxidant potential are highly relevant. nih.gov Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net More advanced cellular antioxidant activity assays, such as the cellular antioxidant activity (CAA) assay, measure the ability of a compound to inhibit intracellular reactive oxygen species (ROS) production in response to an oxidative stimulus. researchgate.net These assays provide a more biologically relevant assessment of antioxidant efficacy. researchgate.netacs.orgarchivesofmedicalscience.com

For screening larger numbers of compounds, high-throughput screening (HTS) platforms are employed. researchgate.net These automated systems can rapidly test thousands of compounds for their ability to modulate a specific biological target or pathway. nih.gov For instance, HTS assays based on fluorescence or luminescence readouts have been developed to identify modulators of ion channels like TRPV1. nih.govgoogle.com Such platforms could be adapted to screen for novel modulators of targets relevant to this compound's activity.

Table 2: Common In Vitro Assays for this compound Research
Assay TypePrincipleInformation GainedExample
Antioxidant AssaysMeasures the ability to scavenge free radicals or inhibit their formation. researchgate.netRadical scavenging capacity, potential to protect against oxidative stress. nih.govDPPH, ABTS, ORAC, Cellular Antioxidant Activity (CAA) assay. nih.govresearchgate.netresearchgate.net
Anti-inflammatory AssaysMeasures the inhibition of pro-inflammatory mediators or pathways in cultured cells (e.g., macrophages).Potential to reduce inflammation. mdpi.comMeasurement of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), or cytokine (e.g., TNF-α, IL-6) production. researchgate.net
Receptor Binding/Activation AssaysMeasures the affinity of the compound for a specific receptor or its ability to activate/inhibit the receptor.Identifies molecular targets and determines potency and efficacy.Radioligand binding assays, reporter gene assays, calcium influx assays for ion channels. nih.gov

Development and Refinement of Preclinical Animal Models for this compound Research

Preclinical animal models are essential for evaluating the in vivo efficacy and safety of this compound. The choice of animal model depends on the specific therapeutic area being investigated.

Given the structural similarity of this compound to oleoylethanolamide, a known satiety factor, animal models of metabolic disorders such as obesity and type 2 diabetes could be relevant. nih.gov The anti-inflammatory and antioxidant properties of olive oil polyphenols, a class to which this compound belongs, have been studied in various animal models of inflammation and neurodegenerative diseases. mdpi.comnih.gov For example, the anti-inflammatory effects of olive polyphenols have been investigated in rodent models of arthritis and inflammatory pain. nih.govunich.it

In the context of neuroprotection, animal models of Alzheimer's disease, Parkinson's disease, and stroke are commonly used to assess the efficacy of neuroprotective compounds. mdpi.com The ability of olive oil phenols to reduce oxidative stress and neuroinflammation has been demonstrated in such models. mdpi.comresearchgate.net The refinement of these models, for instance through the use of transgenic animals that more closely mimic human disease pathology, is an ongoing area of research that will be crucial for the preclinical evaluation of this compound. nih.gov

Future Directions and Unanswered Questions in N 4 Hydroxyphenethyl Oleamide Research

Elucidation of Comprehensive Signaling Networks and Crosstalk

A primary frontier in N-(4-hydroxyphenethyl)oleamide research is the comprehensive mapping of its downstream signaling cascades. While its parent compound, oleamide (B13806), is known to interact with cannabinoid receptors and modulate serotonergic and GABAergic systems, the specific molecular targets of this compound are yet to be identified. nih.govnih.gov Future investigations should prioritize the deorphanization of its receptors and the elucidation of its primary mechanism of action.

A significant area of inquiry will be the potential for crosstalk between the signaling pathways of this compound and other endogenous signaling molecules. The structural similarity to other N-acyl amides suggests possible interactions with the endocannabinoid and endovanilloid systems. frontiersin.orgresearchgate.net Understanding how this compound integrates into the broader network of lipid signaling will be crucial. Key research questions include:

Does this compound directly bind to and activate known receptors, such as G protein-coupled receptors (GPCRs) or transient receptor potential (TRP) channels? frontiersin.org

How does the 4-hydroxyphenethyl moiety influence receptor binding affinity and specificity compared to other N-acyl amides?

What are the downstream second messengers and protein kinases activated or inhibited by this compound signaling?

Does this compound modulate the activity of other signaling lipids, such as anandamide (B1667382) or 2-arachidonoylglycerol, by inhibiting their degradation or synthesis?

Answering these questions will require a multi-pronged approach, combining ligand-binding assays, cell-based reporter assays, and advanced proteomics and phosphoproteomics to map the intricate signaling web.

Identification of Novel Preclinical Therapeutic Avenues and Applications

The structural components of this compound, oleic acid and a tyrosol-like moiety, hint at a range of potential therapeutic applications that are yet to be explored. Oleamide itself has demonstrated sleep-inducing, anti-inflammatory, and neuroprotective properties. nih.govnih.gov The addition of the hydroxyphenethyl group may confer enhanced or novel activities. Future preclinical research should systematically investigate the therapeutic potential of this compound in various disease models.

Table 1: Potential Preclinical Therapeutic Avenues for this compound

Therapeutic AreaRationaleKey Research Objectives
Neuroinflammation and Neurodegenerative Diseases The 4-hydroxyphenethyl group is structurally similar to tyrosol, a compound with known antioxidant and neuroprotective effects. The broader class of N-acyl amides has shown promise in modulating neuroinflammation. frontiersin.orgfrontiersin.orgmdpi.comInvestigate the anti-inflammatory and neuroprotective effects in cell culture and animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Metabolic Syndrome and Related Disorders Oleic acid amides have been implicated in the regulation of energy homeostasis. Exploring the role of this compound in metabolic health is a logical next step. nih.govresearchgate.netfrontiersin.orgmdpi.comAssess the effects on insulin (B600854) sensitivity, lipid metabolism, and inflammation in models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Pain and Analgesia Related N-acyl amides, such as N-(3-methoxy-4-hydroxybenzyl)oleamide, have demonstrated analgesic properties. researchgate.netEvaluate the antinociceptive effects in various models of acute and chronic pain, including neuropathic and inflammatory pain.
Cancer Oleamide has been reported to exhibit anticancer activity. nih.gov The potential for this compound to induce apoptosis or inhibit cancer cell proliferation warrants investigation. shutcm.edu.cnScreen for cytotoxic and anti-proliferative activity against a panel of cancer cell lines and explore the underlying mechanisms.
Fibrotic Diseases A recent study on oleamide from Moringa oleifera has shown anti-fibrotic effects by inhibiting the TGF-β1/SMAD signaling pathway. nih.govInvestigate the potential of this compound to mitigate fibrosis in models of liver, lung, and kidney fibrosis.

Methodological Advancements for Enhanced Research Precision and Throughput

To accelerate the pace of discovery in this compound research, the adoption and development of advanced research methodologies will be essential.

A critical need exists for the development of highly sensitive and specific analytical techniques for the quantification of this compound in biological matrices. Advanced mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have proven invaluable for the analysis of other N-acyl amides and should be adapted for this compound. frontiersin.orgplos.orgnih.gov The development of specific antibodies for use in immunoassays would also greatly facilitate high-throughput quantification.

High-throughput screening (HTS) and high-content screening (HCS) platforms will be instrumental in identifying the molecular targets and cellular functions of this compound. editricesapienza.it These technologies allow for the rapid screening of large compound libraries against diverse biological targets and the detailed analysis of cellular phenotypes, respectively.

Furthermore, the synthesis of chemical probes, such as fluorescently labeled or biotinylated derivatives of this compound, will be crucial for target identification and visualization of its subcellular localization.

Addressing Research Gaps in Diverse Physiological and Pathophysiological Contexts

The current understanding of this compound is largely confined to its chemical identity. There is a significant void in our knowledge regarding its physiological roles and its potential involvement in various disease states. Future research must aim to fill these gaps by exploring its function in a wide array of biological contexts.

A fundamental unanswered question is the endogenous occurrence and regulation of this compound. Is it a true endogenous signaling molecule in mammals? If so, what are the biosynthetic and degradative pathways? Identifying the enzymes responsible for its production and breakdown will be a major step forward.

The role of this compound in the central nervous system is a particularly compelling area for future investigation. Given the neuroactive properties of related lipids, exploring its impact on neuronal function, synaptic plasticity, and behavior is a high priority. frontiersin.org

Furthermore, the potential contribution of this compound to the pathophysiology of chronic diseases characterized by inflammation and metabolic dysregulation, such as atherosclerosis and type 2 diabetes, remains to be determined. nih.govresearchgate.netmdpi.com Investigating its levels in patient populations and its effects in relevant disease models could reveal novel diagnostic markers or therapeutic targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-hydroxyphenethyl)oleamide, and how can structural purity be ensured?

  • Answer : Synthesis typically involves amidation between oleic acid derivatives and 4-hydroxyphenethylamine. Activated carboxylic acids (e.g., using HATU or EDC coupling reagents) under inert conditions are common. Structural integrity is confirmed via 1H^1H-NMR (e.g., olefinic protons at δ 5.3–5.4 ppm for the cis double bond) and LC-MS (expected [M+H]+^+ ~459.6 g/mol). Purity (>95%) is validated via HPLC with UV detection at λ~254 nm .

Q. How can researchers characterize the thermal stability of this compound and its derivatives?

  • Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example, oleamide analogs exhibit sharp decomposition above 300°C in TGA, while DSC reveals endothermic transitions linked to mesophasic changes. Specific heat capacity (CpC_p) measurements using modulated DSC can distinguish gel-phase behavior in lipid matrices .

Q. What biological systems are relevant for studying this compound’s activity?

  • Answer : Prioritize assays targeting lipid-mediated signaling pathways. Oleamide derivatives are known to interact with cannabinoid receptors (CB1/CB2) and fatty acid amide hydrolase (FAAH). Competitive binding assays (e.g., radiolabeled 3H^3H-anandamide displacement in synaptosomal membranes) and in vitro twitch response inhibition in mouse vas deferens are established methods .

Advanced Research Questions

Q. How does this compound modulate receptor selectivity compared to structurally related amides (e.g., anandamide)?

  • Answer : The 4-hydroxyphenethyl group may enhance hydrogen bonding with receptor residues (e.g., CB1 Ser383 or Lys192). Computational docking (AutoDock/Vina) combined with mutagenesis studies can map interaction sites. Compare binding free energies (ΔG) and inhibition constants (KiK_i) against anandamide to quantify selectivity .

Q. What experimental designs address contradictions in reported pharmacological efficacy across studies?

  • Answer : Variability often arises from purity (>98% by LC-MS), solvent systems (e.g., DMSO vs. lipid carriers), or cell line specificity (e.g., HEK293-CB1 vs. neuronal primary cultures). Standardize protocols using:

  • Orthogonal assays (e.g., cAMP inhibition and β-arrestin recruitment).
  • Positive controls (e.g., WIN55,212-2 for CB1).
  • Rigorous statistical power analysis (n ≥ 6 replicates) .

Q. How can researchers optimize this compound for enhanced blood-brain barrier (BBB) penetration?

  • Answer : Modify logP values via substituent engineering (e.g., fluorination at the phenyl ring) while maintaining molecular weight <500 Da. In silico BBB permeability predictors (e.g., SwissADME) and in situ perfusion models in rodents validate transport efficiency. Compare brain-to-plasma ratios via LC-MS/MS pharmacokinetic profiling .

Methodological Considerations

  • Structural Confirmation : Use 1H^1H-NMR (e.g., integration ratios for hydroxyl and amide protons) and high-resolution MS (HRMS) to rule out byproducts like N-acylated isomers .
  • Thermal Analysis : For gels, TGA-DSC should be performed under nitrogen to avoid oxidative decomposition artifacts .
  • Biological Replicates : Include FAAH inhibitors (e.g., URB597) in assays to distinguish direct receptor effects from metabolic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.